2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
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Overview
Description
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester typically involves the reaction of 2-methylalanine with benzaldehyde in the presence of a deuterated solvent. The reaction conditions often include a catalyst to facilitate the formation of the Schiff base, followed by esterification to produce the final ethyl ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or other oxygen-containing derivatives.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, converting the compound into a more reduced form.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield more reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: Utilized in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Employed in the synthesis of other complex molecules and materials
Mechanism of Action
The mechanism of action of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(phenylmethylene)alanine Ethyl Ester: The non-deuterated version of the compound.
2-Methylalanine: A precursor in the synthesis of the compound.
Benzaldehyde: Another precursor used in the synthesis
Uniqueness
The primary uniqueness of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester lies in its deuterium labeling. This makes it particularly valuable in research settings where stable isotope-labeled compounds are required for detailed studies of reaction mechanisms, protein interactions, and other biochemical processes .
Biological Activity
2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester, with the chemical formula C13H11D6NO2 and a molecular weight of 225.32 g/mol, is a deuterated derivative of phenylmethylene alanine. This compound has garnered interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C13H11D6NO2
- Molecular Weight : 225.32 g/mol
- CAS Number : 1185240-67-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The deuterated form enhances stability and may influence the pharmacokinetics of the compound.
Enzyme Interaction
The compound may act as an inhibitor or modulator of various enzymes, particularly those involved in amino acid metabolism. Research indicates that derivatives of alanine can affect transaminase activity, which is crucial for amino acid interconversion and nitrogen metabolism.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to 2-Methyl-N-(phenylmethylene)alanine exhibit varying degrees of antimicrobial activity. The presence of the phenylmethylene group is thought to enhance membrane permeability, leading to increased efficacy against bacterial strains.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | TBD |
Staphylococcus aureus | TBD | |
Bacillus subtilis | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, potentially due to its ability to interfere with cellular signaling pathways.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of this compound on human breast adenocarcinoma (MCF-7) cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential therapeutic applications in cancer treatment.
Case Study 2: Neuroprotective Effects
Research has indicated that compounds related to alanine derivatives can exhibit neuroprotective properties. A study on neuronal cell lines showed that treatment with this compound led to reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.
Properties
IUPAC Name |
ethyl 2-(benzylideneamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZUKJIXUJVJRH-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N=CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N=CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.